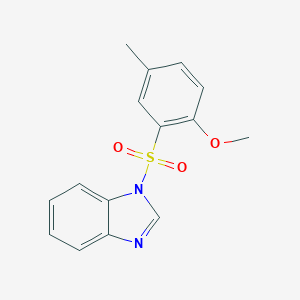![molecular formula C19H13Cl2N3O2 B246396 N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide, also known as niclosamide, is a synthetic compound that has been used as an anthelmintic and an antihelminthic drug. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, viral infections, and metabolic disorders. The purpose of
Mécanisme D'action
The mechanism of action of N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide involves the inhibition of mitochondrial oxidative phosphorylation, which results in the disruption of cellular energy metabolism. This disruption leads to the activation of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis. Niclosamide has also been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and improve glucose metabolism in animal models of type 2 diabetes. Additionally, N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has been found to have anti-inflammatory effects and to modulate the gut microbiome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide in lab experiments is its broad-spectrum activity against cancer cells and viruses. Additionally, N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has a well-established safety profile and has been used clinically as an anthelmintic drug. However, one limitation of using N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and metabolic disorders. Another direction is to develop more efficient methods for the synthesis of N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide and to improve its solubility in water. Additionally, future research could focus on the development of N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide analogs with improved pharmacological properties.
Méthodes De Synthèse
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide can be synthesized by reacting 2,4-dichlorobenzoyl chloride with 4-aminonicotinamide in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to have antitumor activity in various cancer cell lines, including breast, prostate, and colon cancer. Studies have also shown that N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has antiviral activity against several viruses, including Zika, Ebola, and SARS-CoV-2. Additionally, N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has been found to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propriétés
Formule moléculaire |
C19H13Cl2N3O2 |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-13-3-8-16(17(21)10-13)19(26)24-15-6-4-14(5-7-15)23-18(25)12-2-1-9-22-11-12/h1-11H,(H,23,25)(H,24,26) |
Clé InChI |
MVHMPWTWVOMYCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)


![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)